N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13456335
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide -](/images/structure/VC13456335.png)
Specification
Molecular Formula | C12H19ClN2O2 |
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Molecular Weight | 258.74 g/mol |
IUPAC Name | N-[1-(2-chloroacetyl)piperidin-4-yl]-N-cyclopropylacetamide |
Standard InChI | InChI=1S/C12H19ClN2O2/c1-9(16)15(10-2-3-10)11-4-6-14(7-5-11)12(17)8-13/h10-11H,2-8H2,1H3 |
Standard InChI Key | LMKBVGRMAHFKRB-UHFFFAOYSA-N |
SMILES | CC(=O)N(C1CC1)C2CCN(CC2)C(=O)CCl |
Canonical SMILES | CC(=O)N(C1CC1)C2CCN(CC2)C(=O)CCl |
Introduction
Chemical Properties
Structural and Molecular Data
The compound’s piperidine ring adopts a chair conformation, while the cyclopropyl group introduces steric hindrance, influencing its binding affinity to biological targets.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves three key steps :
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Piperidine Functionalization: Ethyl piperidin-4-carboxylate is reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.
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Chloroacetylation: The intermediate undergoes acylation with chloroacetyl chloride under basic conditions (pH 9–10, Na₂CO₃).
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Cyclopropyl Incorporation: A nucleophilic substitution reaction attaches the cyclopropyl group to the acetamide nitrogen.
Industrial Optimization
Industrial methods employ continuous flow reactors to enhance yield (up to 84%) and reduce reaction times. Catalysts such as triethylamine improve acylation efficiency, while purification via column chromatography ensures >95% purity .
Mechanism of Action
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide exhibits dual activity:
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sEH Inhibition: Stabilizes epoxyeicosatrienoic acids (EETs), reducing nitric oxide (NO) production in LPS-activated microglial cells (IC₅₀ = 50 µM) .
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Neurological Modulation: Binds to σ-1 receptors, potentially mitigating neuropathic pain and cognitive dysfunction.
Applications in Research
Drug Development
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Anti-inflammatory Agents: Reduces pro-inflammatory cytokines (TNF-α, IL-6) in murine models .
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Neuroprotective Candidates: Modulates glutamate release in hippocampal neurons, suggesting potential in Alzheimer’s disease.
Industrial Use
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Intermediate for Complex Molecules: Serves as a precursor for benzohomoadamantane-based amides with enhanced pharmacokinetic profiles .
Parameter | Specification | Source |
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Skin Irritation | Category 2 (H315) | |
Eye Irritation | Category 2A (H319) | |
Respiratory Risk | Category 3 (H335) | |
Storage | 2–8°C in inert atmosphere |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .
Comparative Analysis with Analogues
Recent Research Findings
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Microsomal Stability: Half-life (t₁/₂) of 4.2 hours in human liver microsomes, outperforming urea-based inhibitors .
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In Vivo Efficacy: 30% reduction in paw edema in rat arthritis models at 10 mg/kg .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimize chloroacetyl and cyclopropyl substituents for enhanced blood-brain barrier permeability.
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Clinical Trials: Evaluate efficacy in phase I trials for neuropathic pain and inflammatory bowel disease.
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